![molecular formula C13H15N3O2 B12607380 N,N'-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea CAS No. 651021-57-7](/img/structure/B12607380.png)
N,N'-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea is an organic compound that features a urea backbone substituted with a dimethyl group and a phenyl ring linked to a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea typically involves the reaction of N,N’-dimethylurea with 4-hydroxyphenylpyrrole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole-2,5-dione derivatives, while reduction can lead to the formation of N,N’-dimethyl-N-{4-[(1H-pyrrolidin-3-yl)oxy]phenyl}urea.
Scientific Research Applications
N,N’-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea involves its interaction with specific molecular targets. The pyrrole moiety can engage in hydrogen bonding and π-π interactions with biological targets, influencing various biochemical pathways. The compound’s effects are mediated through its binding to enzymes, receptors, or other macromolecules, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylurea: A simpler analog without the phenyl and pyrrole substituents.
N,N’-Dimethyl-N-phenylurea: Lacks the pyrrole moiety but has a phenyl ring.
N,N’-Dimethyl-N-{4-[(1H-indol-3-yl)oxy]phenyl}urea: Contains an indole ring instead of a pyrrole ring.
Uniqueness
N,N’-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea is unique due to the presence of both the pyrrole and phenyl moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse interactions and reactivity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
651021-57-7 |
|---|---|
Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
1,3-dimethyl-1-[4-(1H-pyrrol-3-yloxy)phenyl]urea |
InChI |
InChI=1S/C13H15N3O2/c1-14-13(17)16(2)10-3-5-11(6-4-10)18-12-7-8-15-9-12/h3-9,15H,1-2H3,(H,14,17) |
InChI Key |
QRQXMEVVHXAACF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C)C1=CC=C(C=C1)OC2=CNC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


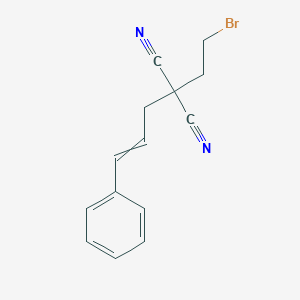
![2,2'-[Dodecane-1,12-diyldi(1,2,4-oxadiazole-3,5-diyl)]diacetic acid](/img/structure/B12607304.png)
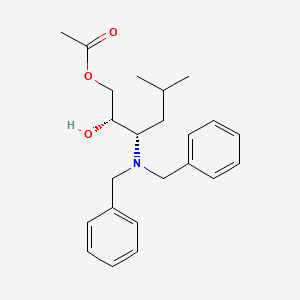
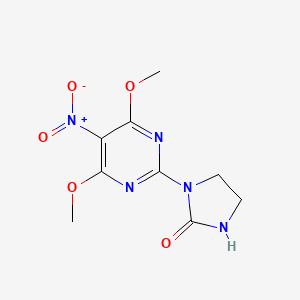
![5-[(2-Methyl-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12607324.png)
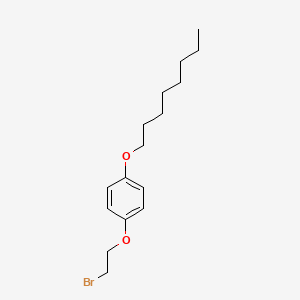
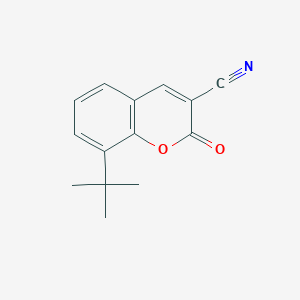
![{3(S)-Methylcarbamoyl-2-[3-(3-sulfoamino-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinolin-7-YL}-sulfamic acid](/img/structure/B12607336.png)

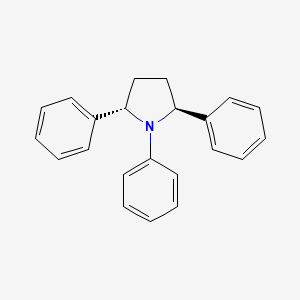
![3-{[(1-Methylpiperidin-4-yl)oxy]methyl}aniline](/img/structure/B12607360.png)
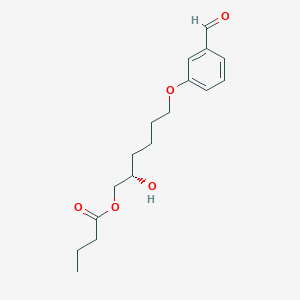
![1-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B12607377.png)
![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one](/img/structure/B12607383.png)
